molecular formula C25H20O7 B11016601 2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11016601
M. Wt: 432.4 g/mol
InChI Key: JMSKKNWHNOCILA-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen (coumarin) core, which is fused with a phenyl group and esterified with 3,4,5-trimethoxybenzoic acid. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 7-hydroxy-4-phenylcoumarin with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with the temperature maintained at room temperature to avoid decomposition of the reactants.

    Starting Materials: 7-hydroxy-4-phenylcoumarin, 3,4,5-trimethoxybenzoyl chloride, triethylamine.

    Solvent: Dichloromethane.

    Reaction Conditions: Room temperature, under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen ring can be reduced to form dihydro derivatives.

    Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the chromen ring.

    Substitution: Halogenated or nitrated derivatives of the phenyl and methoxy groups.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes such as tyrosinase and carbonic anhydrase, which are involved in melanin synthesis and pH regulation, respectively.

    Pathway Modulation: It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a chlorobenzoate group instead of a trimethoxybenzoate group.

    Baicalin: A flavonoid with a similar chromen core but different substituents, known for its anti-inflammatory and antioxidant properties.

Uniqueness

2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to the presence of the 3,4,5-trimethoxybenzoate group, which can enhance its lipophilicity and potentially improve its biological activity and bioavailability compared to other chromen derivatives.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of scientific research.

Properties

Molecular Formula

C25H20O7

Molecular Weight

432.4 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H20O7/c1-28-21-11-16(12-22(29-2)24(21)30-3)25(27)31-17-9-10-18-19(15-7-5-4-6-8-15)14-23(26)32-20(18)13-17/h4-14H,1-3H3

InChI Key

JMSKKNWHNOCILA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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